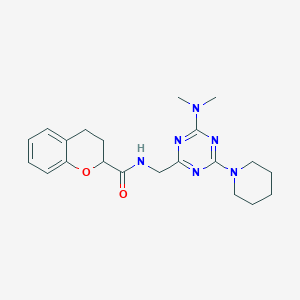

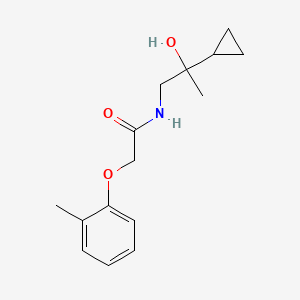

![molecular formula C7H14Cl2N2O2 B2975146 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride CAS No. 69491-42-5](/img/structure/B2975146.png)

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, also known as DABCO, is a bicyclic organic compound . It is a colorless solid and a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The CAS Number is 69491-42-5 and the molecular weight is 229.11 .

Molecular Structure Analysis

The InChI Code for DABCO is1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H . It has a unique structure where the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions. It is sufficiently basic to promote a variety of coupling reactions . For example, it has been used in PEG-400 promoted Pd(OAc)2/DABCO-catalyzed cross-coupling reactions in aqueous media .Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molecular weight of 229.11 . It is soluble in water and hygroscopic . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Catalyst in Polymerization

This compound is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It promotes the reaction between these compounds, leading to the formation of polyurethane, a material widely used in various industries due to its versatility and durability .

Baylis-Hillman Reaction Catalyst

It also serves as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that provides a straightforward method for the synthesis of α,β-unsaturated esters, amides, and ketones .

Lewis Base

As a highly nucleophilic tertiary amine base, it acts as a Lewis base . In chemistry, a Lewis base is a substance that can donate a pair of electrons to form a covalent bond .

Component in Dye Lasers

This compound finds use in dye lasers . Dye lasers are a type of laser that uses organic dye as the lasing medium . They are known for their wide tunability and can generate laser light over a broad range of wavelengths .

Mounting Samples for Fluorescence Microscopy

It is used in mounting samples for fluorescence microscopy . Fluorescence microscopy is a major tool that scientists use to examine the structure and function of internal cellular organelles and other biological specimens .

Anti-fade Reagent

Lastly, it is used as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes . This helps to preserve the fluorescence signal during microscopy and imaging applications .

Mécanisme D'action

Target of Action

The primary target of 1,4-Diazabicyclo[22It’s known that this compound is a highly nucleophilic tertiary amine base , which suggests that it may interact with acidic protons in various biochemical contexts.

Mode of Action

1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride acts as a catalyst and reagent in various organic transformations . Its high nucleophilicity allows it to participate in a range of reactions, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, and the synthesis of heterocyclic compounds .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diazabicyclo[22Given its role in organic transformations, it’s likely that it influences a variety of pathways, particularly those involving the reactions mentioned above .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[22Its role as a catalyst in various organic transformations suggests that it facilitates the formation of new chemical bonds and structures .

Action Environment

Environmental factors that influence the action, efficacy, and stability of 1,4-Diazabicyclo[22It’s known that this compound is hygroscopic , indicating that moisture levels in the environment may affect its stability and performance.

Safety and Hazards

Propriétés

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;;/h6H,1-5H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHRTEMRBDLZPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69491-42-5 |

Source

|

| Record name | 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

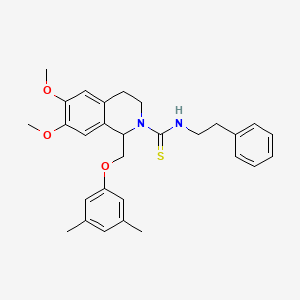

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)

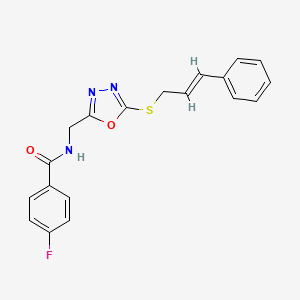

![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)

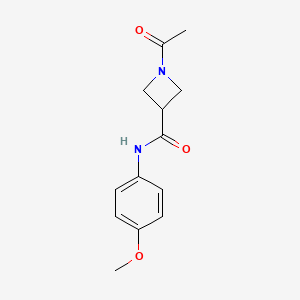

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)

![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)

![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)